[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane
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Overview
Description
[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane is a chemical compound that belongs to the class of phosphine ligands It is characterized by the presence of a phosphorus atom bonded to three 4-methoxyphenyl groups and one 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane typically involves the reaction of tris(4-methoxyphenyl)phosphine with a 4-fluorophenyl imine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, and the progress is monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The methoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and organometallic compounds are used for substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane has several applications in scientific research:
Catalysis: It serves as a ligand in catalytic processes, enhancing the efficiency of reactions such as hydrogenation and cross-coupling.
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane involves its role as a ligand in catalytic processes. The phosphorus atom coordinates with metal centers, facilitating the activation of substrates and promoting the desired chemical transformations. The electronic and steric properties of the ligand influence the reactivity and selectivity of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
- Tris(4-fluorophenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(4-trifluoromethylphenyl)phosphine
Uniqueness
[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane is unique due to the combination of methoxy and fluorophenyl groups, which impart distinct electronic and steric properties. This uniqueness makes it a valuable ligand in specific catalytic applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
56990-58-0 |
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Molecular Formula |
C27H25FNO3P |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(4-fluorophenyl)imino-tris(4-methoxyphenyl)-λ5-phosphane |
InChI |
InChI=1S/C27H25FNO3P/c1-30-22-8-14-25(15-9-22)33(26-16-10-23(31-2)11-17-26,27-18-12-24(32-3)13-19-27)29-21-6-4-20(28)5-7-21/h4-19H,1-3H3 |
InChI Key |
WGBXYWAOCRGEBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(=NC2=CC=C(C=C2)F)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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